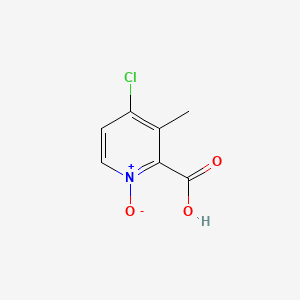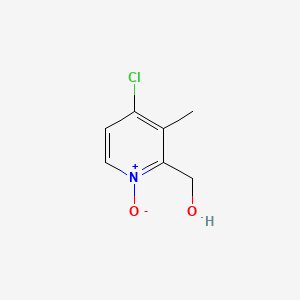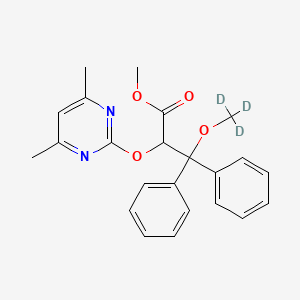
rac Ambrisentan-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac Ambrisentan-d3 Methyl Ester” is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope labelled compound and is part of the Ambrisentan Methyl Ester API family . The molecular formula of this compound is C23H21D3N2O4 and it has a molecular weight of 395.47 .
Molecular Structure Analysis
The molecular structure of “rac Ambrisentan-d3 Methyl Ester” can be represented by the following SMILES string: [2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C . This compound has a heavy atom count of 29 and an isotope atom count of 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac Ambrisentan-d3 Methyl Ester” include a molecular weight of 395.5 g/mol , a XLogP3-AA of 4.1 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 6 , a rotatable bond count of 8 , an exact mass of 395.19243749 g/mol , a monoisotopic mass of 395.19243749 g/mol , a topological polar surface area of 70.5 Ų , and a complexity of 489 .Scientific Research Applications
Novel Endothelin Receptor Antagonists : Inspired by ambrisentan, novel classes of endothelin receptor antagonists were designed, offering potent dual ET(A)/ET(B) receptor antagonism and showing efficacy in reducing arterial blood pressure in animal models (Bolli et al., 2004).
Ambrisentan in Pulmonary Arterial Hypertension : Clinical trials like ARIES-1 and ARIES-2 have shown ambrisentan's efficacy in improving exercise capacity in patients with pulmonary arterial hypertension, along with improvements in secondary endpoints such as World Health Organization functional class, Short Form-36 score, and B-type natriuretic peptide levels (Galiè et al., 2008).
Analytical Methods for Ambrisentan Detection : A pre-column derivatization high-performance liquid chromatographic method with fluorescence detection was developed for the determination of L-proline methyl ester as a chiral resolving agent of Ambrisentan (Diao Xing-l, 2014).
Ambrisentan's Role in Chronic Lung Disease : Ambrisentan, used as an endothelin receptor type A antagonist, was studied for its effects on cardiopulmonary aspects of neonatal rats with chronic lung disease. The study found that while ambrisentan improved survival and reduced lung injury and pulmonary arterial hypertension, it did not significantly impact inflammation or alveolar and vascular development in these models (Wagenaar et al., 2013).
Spectrophotometric Determination of Ambrisentan : A study was conducted to develop sensitive spectrophotometric methods for the determination of Ambrisentan in bulk and tablet forms. This study was significant in enhancing the analytical methods for Ambrisentan quantification (Kumar et al., 2013).
Pharmacokinetics and Pharmacodynamics of Ambrisentan : Studies on the pharmacokinetics and dynamics of ambrisentan, such as its interactions with other drugs like cyclosporine and warfarin, have been crucial in understanding its clinical use and safety profile (Spence et al., 2010; Walker et al., 2009).
Synthesis of Ambrisentan : Research has been conducted on the synthesis processes of ambrisentan, providing insights into more efficient and stable production methods (Li Xiao-gan, 2014; Ji Ya-fei, 2011).
Solubility and Bioavailability Enhancement : Studies exploring the enhancement of solubility and bioavailability of ambrisentan through solid dispersion techniques have shown promising results in improving its oral administration efficacy (Radke & Jain, 2021; Deshmane et al., 2018).
Mechanism of Action
Target of Action
rac Ambrisentan-d3 Methyl Ester primarily targets the endothelin type A (ETA) receptors . These receptors are located on vascular smooth muscle cells and are involved in vasoconstriction and cell proliferation . By blocking these receptors, the compound helps to relax blood vessels and reduce blood pressure .
Mode of Action
The compound acts as an endothelin receptor antagonist . It binds to the ETA receptors, preventing the endogenous peptide endothelin-1 (ET-1) from interacting with these receptors . This inhibition leads to vasodilation and reduced cell proliferation, counteracting the effects of ET-1, which normally promotes vasoconstriction and cell growth .
Biochemical Pathways
By blocking ETA receptors, rac Ambrisentan-d3 Methyl Ester affects the endothelin signaling pathway . This pathway is crucial for regulating vascular tone and cell proliferation. The inhibition of ETA receptors leads to decreased vasoconstriction and cell proliferation, promoting vasodilation and reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of rac Ambrisentan-d3 Methyl Ester involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is orally active and well-absorbed . It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The metabolites are then excreted via the urine and feces . These properties ensure good bioavailability and effective systemic action .
Result of Action
At the molecular and cellular levels, the action of rac Ambrisentan-d3 Methyl Ester results in vasodilation and reduced cell proliferation . This leads to a decrease in pulmonary arterial pressure and an improvement in symptoms associated with pulmonary arterial hypertension . The compound’s action helps to improve exercise capacity and delay disease progression .
Action Environment
The efficacy and stability of rac Ambrisentan-d3 Methyl Ester can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, the compound’s stability might be affected by extreme pH levels or high temperatures . Additionally, interactions with other medications or dietary components can alter its pharmacokinetics and efficacy .
properties
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Ambrisentan-d3 Methyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

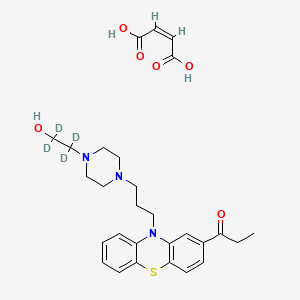


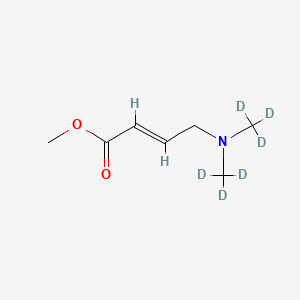


![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

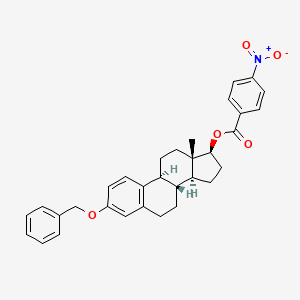
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
